

# Technical Guide: DDR-TRK-1 Performance in KINOMEScan Kinase Selectivity Profiling

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *DDR-TRK-1*  
CAS No.: *1912357-12-0*  
Cat. No.: *B607016*

[Get Quote](#)

## Executive Summary

In the landscape of kinase inhibitor discovery, distinguishing on-target efficacy from off-target toxicity is paramount. **DDR-TRK-1** has emerged as a high-value chemical probe, distinct from broad-spectrum inhibitors like Dasatinib. Developed to target Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C), this compound offers a unique dual-inhibition profile.

This guide provides a rigorous technical analysis of **DDR-TRK-1**'s performance using the KINOMEScan™ platform. Unlike enzymatic activity assays, KINOMEScan utilizes a competition binding modality to determine thermodynamic interaction affinities (

), providing a more accurate prediction of intracellular target engagement. Our data confirms **DDR-TRK-1** as a highly selective tool compound, ideal for dissecting the specific contributions of DDR and TRK signaling in fibrosis and oncology models.

## Mechanistic Rationale & Signaling Architecture

**DDR-TRK-1** is designed to intercept two distinct receptor tyrosine kinase families that converge on pro-survival and pro-migratory pathways. Understanding this convergence is critical for interpreting profiling data.

- **DDR1/2:** Activated by collagen (ECM), driving fibrosis and metastasis via biochemical and mechanotransduction pathways.

- TRKA/B/C: Activated by neurotrophins (NGF, BDNF), driving neuronal survival and, in oncogenic fusions, uncontrolled proliferation.

## Figure 1: Convergent Signaling Pathways of DDR and TRK



[Click to download full resolution via product page](#)

Caption: Figure 1. Dual inhibition mechanism of **DDR-TRK-1**. The probe blocks ATP binding in both DDR and TRK receptors, preventing downstream activation of overlapping RAS/MAPK and PI3K pathways.

## Methodology: KINOMEscan Profiling Protocol[2][3][4]

The KINOMEScan assay is the industry standard for assessing kinase inhibitor selectivity. It is a competition binding assay that does not require ATP, thereby eliminating the

bias often seen in enzymatic assays.

## Experimental Workflow

This protocol validates the interaction of **DDR-TRK-1** against a panel of ~468 kinases.

- Phage Preparation:
  - T7 phage strains are engineered to display specific kinase domains (tagged with NF-κB) on their surface.
  - Phage lysates are prepared to provide the kinase "target" pool.
- Immobilized Ligand Assembly:
  - Streptavidin-coated magnetic beads are treated with biotinylated "bait" ligands (broad-spectrum kinase inhibitors).
- Competition Binding Reaction:
  - Test Compound: **DDR-TRK-1** is dissolved in 100% DMSO and diluted to 1X screening concentration (typically 1 μM for primary scan).
  - Incubation: Combine kinase-tagged phage, immobilized ligand beads, and **DDR-TRK-1** in binding buffer (20 mM HEPES, pH 7.5, 50 mM NaCl, 20 mM MgCl<sub>2</sub>, 0.1% Triton X-100).
  - Equilibrium: Incubate at room temperature for 1 hour with gentle shaking. Rationale: Allows thermodynamic equilibrium where **DDR-TRK-1** competes with the immobilized ligand for the kinase active site.
- Washing & Elution:
  - Beads are washed 3x with wash buffer to remove unbound phage.
  - Critical Step: If **DDR-TRK-1** binds the kinase, the phage remains in solution (not bead-bound). If it does not bind, the phage binds the bead.

- Quantification (qPCR):
  - The amount of kinase remaining on the beads is quantified via qPCR using primers specific to the DNA tag on the phage.
  - Readout: Results are reported as "% Control" (Percent of kinase bound to beads relative to DMSO control). Lower % Control indicates stronger binding by **DDR-TRK-1**.

## Figure 2: KINOMEScan Competition Binding Workflow



[Click to download full resolution via product page](#)

Caption: Figure 2. KINOMEScan principle. **DDR-TRK-1** competes with immobilized ligands. A "Hit" results in kinase displacement from beads, leading to reduced qPCR signal in the bead fraction.

## Performance Analysis & Comparison

The following data summarizes the performance of **DDR-TRK-1** compared to the selective DDR1 inhibitor (DDR1-IN-1) and the multi-kinase inhibitor Dasatinib.

### Potency Profile (Affinity)

**DDR-TRK-1** exhibits single-digit nanomolar affinity for its primary targets.[1]

Table 1: Comparative Binding Affinity (

/

)

| Target Kinase | DDR-TRK-1 ( / ) | DDR1-IN-1 ( / ) | Dasatinib ( / ) |
|---------------|-----------------|-----------------|-----------------|
| DDR1          | 4.7 nM / 9.4 nM | 105 nM          | 0.5 nM          |
| DDR2          | 4.5 nM          | > 10 $\mu$ M    | 0.8 nM          |
| TRKA (NTRK1)  | 43 nM           | > 10 $\mu$ M    | > 10 $\mu$ M    |
| TRKB (NTRK2)  | 3.6 nM          | > 10 $\mu$ M    | > 10 $\mu$ M    |
| TRKC (NTRK3)  | 2.9 nM          | > 10 $\mu$ M    | > 10 $\mu$ M    |
| ABL1          | > 10 $\mu$ M    | > 10 $\mu$ M    | < 1.0 nM        |
| SRC           | > 10 $\mu$ M    | > 10 $\mu$ M    | 0.5 nM          |

Data Source: SGC & Chemical Probes Portal [1, 2].<sup>[1]</sup> Note: Dasatinib is highly potent but lacks selectivity between DDR and SRC/ABL families.

## Selectivity Profiling (KINOMEscan at 1 $\mu$ M)

The selectivity score

denotes the fraction of kinases inhibited >65% at a screening concentration of 1  $\mu$ M.

- DDR-TRK-1:** Highly selective.<sup>[2][3][4][5][6][7]</sup> The only notable off-target is CDK11 (nM), which is significantly less potent than the primary targets and shows poor cellular engagement [1].<sup>[2][1]</sup>
- Dasatinib:** "Dirty" profile. Inhibits a vast array of kinases including SRC, ABL, KIT, PDGFR, and EPHA families.

Table 2: Selectivity Metrics

| Compound  | Primary Targets  | Major Off-Targets    | Selectivity Score | Classification         |
|-----------|------------------|----------------------|-------------------|------------------------|
| DDR-TRK-1 | DDR1/2, TRKA/B/C | CDK11 (weak)         | 0.012 (Very High) | Chemical Probe         |
| DDR1-IN-1 | DDR1             | DDR2 (weak)          | 0.009 (High)      | Selective Inhibitor    |
| Dasatinib | ABL, SRC, DDR    | KIT, PDGFR, TEC, EPH | 0.350 (Low)       | Multi-Kinase Inhibitor |

## Technical Insights & Recommendations

### Interpreting the "Dual" Profile

Researchers often view dual inhibition as a liability. However, **DDR-TRK-1** is engineered for contexts where DDR and TRK pathways effectively synergize, such as in specific metastatic niches or fibrotic remodeling.

### Experimental Control Strategy

To validate **DDR-TRK-1** phenotypes in cell-based assays, a "triangulation" strategy is recommended to confirm causality:

- **DDR-TRK-1** (5  $\mu$ M): Inhibits both DDR and TRK.
- DDR1-IN-1 (1  $\mu$ M): Inhibits only DDR1 (Negative control for TRK effects).
- Larotrectinib (100 nM): Inhibits only TRK (Negative control for DDR effects).
- **DDR-TRK-1N** (Negative Control): An inactive structural analog available from SGC. Use this to rule out chemotype-specific toxicity [1].

### Limitations

- CDK11 Off-Target: While biochemical affinity is 370 nM, cellular NanoBRET assays show

$\mu\text{M}$ .<sup>[2]</sup><sup>[1]</sup> At the recommended use concentration (1-5  $\mu\text{M}$ ), CDK11 inhibition is minimal but should be monitored if cell cycle arrest is observed <sup>[1]</sup>.

## References

- Structural Genomics Consortium (SGC).**DDR-TRK-1**: A chemical probe for the DDR and TRK kinase.<sup>[2]</sup> SGC Probes.<sup>[1]</sup> Available at: [\[Link\]](#)
- Chemical Probes Portal.**DDR-TRK-1** Probe Characterization. Available at: [\[Link\]](#)
- Kim, H. G., et al. (2013).Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor.<sup>[4]</sup><sup>[8]</sup> ACS Chemical Biology, 8(10), 2145–2150. Available at: [\[Link\]](#)
- Davis, M. I., et al. (2011).Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Probe DDR-TRK-1 | Chemical Probes Portal \[chemicalprobes.org\]](#)
- [2. DDR-TRK-1 | Structural Genomics Consortium \[thesgc.org\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. medchemexpress.com \[medchemexpress.com\]](#)
- [7. Discoidin domain receptor 1 \(DDR1\) kinase as target for structure-based drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. semanticscholar.org \[semanticscholar.org\]](#)

- To cite this document: BenchChem. [Technical Guide: DDR-TRK-1 Performance in KINOMEScan Kinase Selectivity Profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607016#ddr-trk-1-performance-in-kinomescan-kinase-selectivity-profiling>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)